molecular formula C7H6F4N2 B13013707 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13013707
M. Wt: 194.13 g/mol
InChI Key: LXTZEWACEVQXPK-UHFFFAOYSA-N
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Description

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the introduction of fluoro and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with fluorinating agents under controlled conditions. For instance, starting from 3-chloro-5-(trifluoromethyl)pyridine, the chlorine atom can be substituted with a fluoro group using a fluorinating reagent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride in a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various fluoro-substituted derivatives .

Scientific Research Applications

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 3-Fluoro-5-(trifluoromethyl)pyridine
  • 3-Fluoro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F₄N₂. The key features include:

Property Value
Molecular Weight202.13 g/mol
Melting PointNot specified in available literature
LogP (lipophilicity)Positive logD indicating good membrane permeability

The presence of both the fluorine and trifluoromethyl groups significantly influences the compound's reactivity and interaction with biological systems.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : It influences cell signaling pathways, particularly those involved in growth and differentiation, such as the MAPK/ERK pathway. This modulation can affect gene expression related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study showed that derivatives of pyridine compounds, including this one, displayed significant activity against various bacterial strains.

Case Study : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value comparable to standard antibiotics.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly suppressed the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Compound IC50 (μM) Standard Drug IC50 (μM)
This compound0.04 ± 0.01Celecoxib 0.04 ± 0.01

This suggests a potential role for the compound in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Research Findings : A study indicated that treatment with this compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral bioavailability due to its favorable lipophilicity. The compound demonstrates adequate metabolic stability against CYP450 enzymes, which is crucial for maintaining therapeutic levels in vivo.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

3-fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6F4N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)

InChI Key

LXTZEWACEVQXPK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)F

Origin of Product

United States

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